Cas no 2228313-28-6 (3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid)

3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid
- EN300-1779346
- 2228313-28-6
-
- インチ: 1S/C7H12N4O2/c1-2-11-7(9-4-10-11)5(8)3-6(12)13/h4-5H,2-3,8H2,1H3,(H,12,13)
- InChIKey: HQEFAMUHLBKYOP-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C1=NC=NN1CC)N)=O
計算された属性
- せいみつぶんしりょう: 184.09602564g/mol
- どういたいしつりょう: 184.09602564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- 疎水性パラメータ計算基準値(XlogP): -3.6
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779346-0.5g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1779346-1.0g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 1g |
$1129.0 | 2023-06-02 | ||
Enamine | EN300-1779346-5.0g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 5g |
$3273.0 | 2023-06-02 | ||
Enamine | EN300-1779346-0.1g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1779346-0.25g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1779346-10g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 10g |
$4852.0 | 2023-09-20 | ||
Enamine | EN300-1779346-10.0g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 10g |
$4852.0 | 2023-06-02 | ||
Enamine | EN300-1779346-0.05g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1779346-2.5g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1779346-1g |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
2228313-28-6 | 1g |
$1129.0 | 2023-09-20 |
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid 関連文献
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acidに関する追加情報
Introduction to 3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid (CAS No. 2228313-28-6)
3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid, identified by its CAS number 2228313-28-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of an amino group and a 1-ethyl-1H-1,2,4-triazol-5-yl moiety, make it a promising candidate for further investigation in drug discovery and molecular biology studies.
The synthesis and characterization of 3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid have been the focus of several recent studies aimed at exploring its pharmacological properties. The triazole ring is a well-documented pharmacophore in medicinal chemistry, contributing to the binding affinity and specificity of various bioactive molecules. In particular, the ethyl substituent on the triazole ring may enhance solubility and metabolic stability, making this compound more suitable for in vivo applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of 3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid with biological targets such as enzymes and receptors. These studies suggest that the compound may exhibit inhibitory activity against certain therapeutic targets, including kinases and proteases. The amino group at the C3 position provides a site for further functionalization, allowing for the development of analogs with enhanced potency or selectivity.
In vitro experiments have begun to elucidate the mechanism of action of 3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid, revealing potential roles in modulating cellular signaling pathways. For instance, preliminary data indicate that this compound may interfere with pathways involved in inflammation and immune response. These findings are particularly intriguing given the increasing interest in small molecules that can modulate immune checkpoints for therapeutic purposes.
The structural versatility of 3-amino-3-(1-ethyl-HCHtriazol 5 - yl)propanoic acid also opens up possibilities for its use as a building block in medicinal chemistry. By incorporating this scaffold into larger molecules or derivatizing its functional groups, researchers can generate libraries of compounds with tailored biological activities. Such libraries are valuable tools for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
One particularly exciting area of research involves the exploration of 3-amino 3 ( 1 ethyl 1 H 12 4 triazol 5 yl ) propanoic acid as a precursor for peptide mimetics. The presence of both an amino group and a carboxylic acid group allows for easy coupling with other amino acids or fragments via amide bond formation. This capability is crucial for designing peptidomimetics that can mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties.
The synthesis of CAS No 2228313 28 6 has been optimized to ensure high yield and purity, making it accessible for both academic and industrial research purposes. Modern synthetic techniques, including transition-metal-catalyzed reactions and solid-phase synthesis, have been employed to streamline the production process. These advancements not only reduce costs but also enhance scalability, facilitating larger-scale investigations.
Environmental considerations have also been taken into account during the development of synthetic routes for CAS No 2228313 28 6. Green chemistry principles have been applied to minimize waste generation and reduce reliance on hazardous reagents. Such sustainable practices are increasingly important in pharmaceutical research to ensure compliance with regulatory standards and environmental regulations.
The potential applications of CAS No 2228313 28 6 extend beyond traditional drug discovery. Its unique structural features make it a valuable tool for studying enzyme kinetics and protein-ligand interactions. By using this compound as an inhibitor or substrate analog, researchers can gain insights into fundamental biological processes at a molecular level.
The development of novel analytical methods has further enhanced our ability to study CAS No 2228313 28 6 in complex systems. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) provide detailed structural information and allow for precise quantification of this compound in biological samples. These tools are essential for validating experimental findings and advancing mechanistic understanding.
In conclusion,CAS No 2228313 286, corresponding to (CAS NO:2228313286) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at developing new therapeutics targeting various diseases. As research continues to uncover new applications for this molecule,(CAS NO:2228312286) is poised to play an important role in advancing our understanding of biological processes and improving human health.
2228313-28-6 (3-amino-3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid) 関連製品
- 2171451-93-5(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid)
- 2172059-62-8(N-(cyclohexylmethyl)-N-cyclopropylcarbamoyl chloride)
- 103855-82-9(2-amino-3-(2,3-dimethylphenyl)propanoic acid)
- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)
- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)
- 1431963-49-3(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)
- 1806050-43-0(3-(Difluoromethyl)-4-hydroxypyridine-5-carboxylic acid)
- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)
- 18053-75-3(1H-Indene,1-(trimethylsilyl)-)
- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)




